1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol
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Overview
Description
1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol is a chemical compound known for its unique structural properties and potential applications in various fields This compound features a sulfonyl group attached to a dichlorobenzyl moiety, along with another dichlorophenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with sodium sulfite to form the corresponding sulfonyl chloride. This intermediate is then reacted with 3,4-dichlorophenylpropanol in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the dichlorobenzyl and dichlorophenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. The dichlorobenzyl and dichlorophenyl groups may enhance the compound’s binding affinity to specific receptors or enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol
- 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-butanol
Comparison: Compared to similar compounds, 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol is unique due to the specific arrangement of its functional groups, which may confer distinct reactivity and biological activity
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[(2,4-dichlorophenyl)methylsulfonyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl4O3S/c1-16(21,11-3-5-13(18)15(20)6-11)9-24(22,23)8-10-2-4-12(17)7-14(10)19/h2-7,21H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBWAOBMYRODIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl)(C2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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